molecular formula C22H32O8 B1210932 Nigakilactone H

Nigakilactone H

Cat. No.: B1210932
M. Wt: 424.5 g/mol
InChI Key: WTMHOKZZJFYIGE-FCESQLEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone H is a terpenoid lactone compound of research interest, structurally related to other nigakilactones and podolactones isolated from species of the Podocarpaceae and Simaroubaceae plant families . Compounds within this class have been studied for their diverse pharmacological activities, though the specific biological profile of this compound requires further investigation. Related analogues have demonstrated potent cytotoxic and anticancer effects in vitro, with mechanisms that may include the inhibition of cell proliferation, induction of apoptosis, and perturbation of the cell cycle . Some nagilactones have also been reported to exhibit anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB , as well as insecticidal and antifungal activities . Researchers are exploring these natural products as valuable tools for probing cellular processes and as potential leads for new therapeutic agents. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13S,14R,15R,16S,17S)-13,14,16-trihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C22H32O8/c1-10-7-12(28-5)17(25)19(2)11(10)8-13-20(3)16(19)15(24)18(29-6)21(4,26)22(20,27)9-14(23)30-13/h7,10-11,13,15-16,18,24,26-27H,8-9H2,1-6H3/t10-,11+,13-,15+,16-,18-,19+,20-,21-,22+/m1/s1

InChI Key

WTMHOKZZJFYIGE-FCESQLEQSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4(CC(=O)O3)O)(C)O)OC)O)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@]4(CC(=O)O3)O)(C)O)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4(CC(=O)O3)O)(C)O)OC)O)C)C)OC

Origin of Product

United States

Elucidation of Nigakilactone H from Natural Biological Sources

Advanced Methodologies for the Isolation and Purification of Nigakilactone H

Extracting and purifying this compound from its natural sources requires advanced separation techniques capable of resolving closely related compounds within a complex phytochemical matrix.

Chromatographic methods are indispensable for isolating specific compounds from the rich chemical diversity found in plant extracts. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are frequently employed for this purpose. HSCCC, a support-free liquid-liquid partition chromatography, is particularly effective for separating compounds based on their differential solubility in two immiscible liquid phases, minimizing irreversible adsorption and sample loss bioline.org.brresearchgate.net. Typical HSCCC solvent systems for quassinoids often involve combinations of non-polar and polar solvents such as hexane, ethyl acetate (B1210297), methanol, and water, with specific ratios optimized for efficient separation bioline.org.brresearchgate.nettautobiotech.com. Following HSCCC, semi-preparative HPLC is often utilized as a secondary purification step to achieve high purity levels of this compound, employing solvent systems like acetonitrile-water mixtures bioline.org.brresearchgate.net.

Table 1: Chromatographic Techniques for this compound Isolation

TechniquePrincipleTypical Solvent Systems (Examples)Application in this compound Isolation
HSCCC Liquid-liquid partition chromatography without solid supportHexane–Ethyl Acetate–Methanol–Water (e.g., 4:6:1:20, v/v/v/v) bioline.org.brInitial separation of quassinoids from crude plant extracts.
Hexane–Ethyl Acetate–Methanol–Water (e.g., 2:2:2:2, v/v/v/v) researchgate.netEfficiently isolates target compounds from complex mixtures.
HPLC (Semi-preparative) Liquid chromatography with a solid stationary phase and liquid mobile phaseAcetonitrile–Water mixtures bioline.org.br, Ethyl Acetate–Hexane gradients researchgate.netFinal purification of this compound to high purity.

Once isolated, the precise structure and stereochemistry of this compound are determined using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D techniques such as COSY, HSQC, and HMBC, provides critical information about the connectivity of atoms, functional groups, and the arrangement of protons and carbons within the molecule researchgate.netanu.edu.au. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), determines the molecular weight and provides fragmentation patterns that aid in identifying structural fragments nih.gov. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition bioline.org.br. For definitive determination of absolute stereochemistry, X-ray crystallography is the gold standard, provided suitable crystals can be obtained nih.gov. These complementary techniques are essential for unambiguously assigning the structure and stereochemistry of this compound anu.edu.aunih.gov.

Chromatographic Techniques for Complex Mixture Separation (e.g., HPLC, Countercurrent Chromatography)

Diversity of Picrasma Species as Progenitors of this compound and Related Analogs

The genus Picrasma, belonging to the Simaroubaceae family, is the primary botanical source for this compound and a variety of related quassinoids ontosight.airesearchgate.net. Picrasma quassioides (D. Don) Benn., commonly known as Japanese bitter ash or bitterwood, is particularly rich in these compounds and has a long history of use in traditional medicine across Asia researchgate.netresearchgate.netplantaedb.com. This compound has been consistently identified in various parts of P. quassioides, including its bark and stems .

Beyond this compound, the Picrasma genus yields a diverse array of structurally similar quassinoids and other related compounds. These include other Nigakilactones such as Nigakilactone B, C, E, and F, as well as compounds like Kusulactone and Javanicin U, which have been isolated from species like Picrasma crenata and Picrasma javanica researchgate.netresearchgate.netukm.my. The structural variations among these compounds, often involving differences in hydroxyl, methoxy (B1213986), or acetyl group substitutions, and the configuration at chiral centers, contribute to their varied biological activities researchgate.net.

Table 2: Related Quassinoids and Their Botanical Sources

Compound NameBotanical Source(s)Chemical Class
This compoundPicrasma quassioidesQuassinoid
Nigakilactone BPicrasma quassioides, Picrasma crenataQuassinoid
Nigakilactone CPicrasma quassioidesQuassinoid
Nigakilactone EPicrasma quassioides, Picrasma crenataQuassinoid
Nigakilactone FPicrasma quassioides, Picrasma crenataQuassinoid
KusulactonePicrasma crenataQuassinoid
Javanicin UPicrasma crenataQuassinoid
Picraqualides A–EPicrasma quassioidesQuassinoid
Nigakihemiacetal BPicrasma quassioidesQuassinoid

Chemical Synthetic Strategies for Nigakilactone H and Its Derivatives

Total Synthesis Endeavors for the Nigakilactone H Core Scaffold

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry, requiring precise control over stereochemistry and the formation of intricate molecular architectures. While specific total syntheses of this compound are not extensively detailed in the readily available literature, strategies employed for related quassinoids provide insight into the potential approaches and inherent difficulties.

Stereoselective and Enantioselective Synthesis Challenges

The core challenge in the total synthesis of this compound lies in establishing its numerous stereocenters with high fidelity. Quassinoids, in general, possess a rigid framework with multiple contiguous chiral centers, making stereocontrol paramount. Developing enantioselective synthetic routes is crucial, as biological activity is often highly dependent on the absolute configuration of a molecule emorychem.sciencebeilstein-journals.orgrsc.orgnih.gov.

Key challenges include:

Stereocenter Installation: Precisely controlling the relative and absolute stereochemistry at each of the ten chiral centers within the picrasane (B1241345) skeleton is a formidable task. This often necessitates the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled diastereoselective reactions beilstein-journals.orgrsc.orgnih.govrsc.orgrsc.org.

Ring Construction: The formation of the fused tetracyclic system requires efficient and stereoselective cyclization strategies. Biomimetic approaches, mimicking natural biosynthetic pathways, are often explored to construct these complex ring systems, as seen in the synthesis of Nigakilactone B Current time information in Bangalore, IN..

Functional Group Compatibility: Introducing and manipulating the various oxygen-containing functional groups (ketones, hydroxyls, methoxy (B1213986) groups, lactone/hemiacetal moieties) while maintaining stereochemical integrity throughout a multi-step synthesis demands careful selection of protecting groups and reaction conditions.

Key Synthetic Intermediates and Reaction Pathways

While a complete total synthesis of this compound is not explicitly detailed, studies on related quassinoids offer potential blueprints. For instance, the total synthesis of Amarolide, another quassinoid, involved key steps such as an orthoester Claisen rearrangement and lead tetraacetate oxidation to construct the 12β-hydroxypicrasan-3-one intermediate, which possessed the correct relative stereochemistry of the ring-juncture chiral centers jst.go.jp. This intermediate then underwent further transformations, including carbonyl transposition and functional group installation, to reach the final structure.

Strategies for Nigakilactone B, a closely related compound, have utilized a methoxy-directed cationic cascade approach, starting from a geranylgeraniol (B1671449) derivative. This cascade involves epoxide initiation, Wagner-Meerwein rearrangement, and sequential cyclizations to form key tetracyclic intermediates Current time information in Bangalore, IN.. Another approach for Nigakilactone B employed a Diversity-Oriented Synthesis (DOS) strategy, utilizing Sonogashira cross-coupling, platinum-catalyzed hydrosilylation, and enyne metathesis or aldol (B89426) condensation for ring formation Current time information in Bangalore, IN.. These methodologies highlight the use of advanced catalytic reactions and cascade sequences to build complex molecular scaffolds efficiently.

Table 3.1.2: Illustrative Synthetic Strategies and Intermediates for Quassinoid Synthesis

Strategy TypeKey Reaction(s)Key Intermediate(s)Relevant Compound (Example)
Biomimetic Cascade Epoxide initiation, Wagner-Meerwein rearrangement, Sequential cyclizationsTetracyclic intermediate (e.g., intermediate 4)Nigakilactone B Current time information in Bangalore, IN.
DOS Approach Sonogashira coupling, Hydrosilylation, Enyne metathesis, Aldol condensationChiral amino alcohol, Alkyne building block, various cyclized intermediatesNigakilactone B Current time information in Bangalore, IN.
Quassinoid Synthesis Orthoester Claisen rearrangement, Lead tetraacetate oxidation, Carbonyl transposition12β-hydroxypicrasan-3-oneAmarolide jst.go.jp

Semisynthetic Approaches from Natural Precursors of this compound

Semisynthesis offers a pragmatic route to complex molecules by leveraging readily available natural products as starting materials. This approach can overcome the challenges of total synthesis, particularly when the natural precursor is abundant and its structure is amenable to chemical modification. While this compound itself is found in nature nih.gov, specific semisynthetic routes to this compound from other natural precursors are not extensively documented in the provided literature.

However, the general principle of semisynthesis involves isolating a precursor from a natural source and then chemically transforming it into the target molecule or its analogs nih.govresearchgate.netnih.gov. For quassinoids, this could potentially involve modifying more abundant related compounds or their biosynthetic intermediates. The isolation of this compound from Picrasma quassioides nih.gov suggests that the plant itself is a source, and research might focus on optimizing extraction and purification, or potentially on modifying other co-occurring quassinoids to yield this compound if direct isolation proves inefficient.

Methodological Advancements in the Chemical Modification of this compound for Analog Generation

The generation of analogs from natural products is a vital strategy in drug discovery, aiming to improve potency, selectivity, pharmacokinetic properties, or reduce toxicity. For this compound, chemical modifications could target specific functional groups to explore structure-activity relationships (SAR).

General methodologies for modifying quassinoids and related compounds include:

Reduction and Oxidation: Modifying hydroxyl groups or carbonyls can alter polarity and reactivity. For example, related compounds like Nigakihemiacetal B undergo reduction and oxidation reactions .

Substitution Reactions: Replacing functional groups with amines, thiols, or other nucleophiles can introduce new properties or conjugation sites .

Esterification and Glycosylation: Modifying hydroxyl groups with acyl or glycosyl moieties can impact solubility and biological interactions researchgate.net.

While specific examples of modifying this compound itself for analog generation are not detailed, the principles applied to other quassinoids and natural products are transferable. These advancements often involve the development of new catalytic systems or reaction conditions that are compatible with the complex quassinoid scaffold, allowing for selective functionalization at specific sites.

Table 3.3: General Chemical Modification Strategies for Quassinoids

Modification TypePotential Reactions/ReagentsTarget Functional Group(s)PurposeExample Compound Class
Reduction NaBH₄, LiAlH₄Ketones, EstersAlter polarity, create alcoholsNigakihemiacetal B
Oxidation PDC, Swern oxidation, Dess-Martin periodinaneAlcoholsForm ketones/aldehydesNigakihemiacetal B
Substitution Amines, Thiols, Alkyl halidesHydroxyls, HalidesIntroduce new functional groups, conjugationNigakihemiacetal B
Esterification Acyl chlorides, AnhydridesHydroxylsModify solubility, create prodrugsGeneral Quassinoids researchgate.net
Glycosylation Glycosyl donorsHydroxylsEnhance water solubility, alter bioactivityGeneral Quassinoids researchgate.net

Biosynthetic Pathways and Enzymology of Nigakilactone H in Producer Organisms

Proposed Biosynthetic Routes for Quassinoid Core Structures

Quassinoids are characterized as degraded triterpene natural products, meaning their biosynthesis originates from triterpenoid (B12794562) precursors nih.govuef.fijst.go.jp. The fundamental structural motif of quassinoids involves a tetracyclic ring system, often incorporating a fused δ-valerolactone moiety nih.govrsc.org. The proposed biosynthetic route involves the oxidative degradation and subsequent rearrangement of these triterpenoid skeletons. For instance, euphorbia has been suggested as a potential precursor in the broader quassinoid family uef.fi.

While direct biosynthetic pathways for Nigakilactone H are not fully elucidated, chemical synthesis strategies offer insights into the complex transformations required to construct the quassinoid core. These synthetic approaches often employ methods such as annulation reactions between unsaturated carbonyl components, initiated by catalytic hydrogen atom transfer, or tandem cross-coupling reactions nih.govrsc.orgrsc.orgresearchgate.net. These chemical syntheses highlight the intricate carbon-carbon bond formations and stereochemical control necessary, mirroring the sophisticated enzymatic processes likely at play in vivo.

Biosynthetic FeatureDescriptionSupporting Evidence
Primary Precursor Class Triterpenoids nih.govuef.fijst.go.jp
Key Transformation Oxidative degradation and rearrangement of triterpenoid skeletons nih.gov
Core Structural Element Tetracyclic ring system, often with a fused δ-valerolactone moiety nih.govrsc.org
General Producer Family Simaroubaceae jst.go.jp
Specific Producer of this compound Picrasma quassioides (leaves, stem-chips) researchgate.netresearchgate.netspandidos-publications.com

Identification and Functional Characterization of Key Enzymes Involved in this compound Biogenesis

Despite the identification of this compound and numerous other quassinoids in various plant species, the specific enzymes responsible for their biosynthesis remain largely uncharacterized in the scientific literature. The biosynthetic pathways in producer organisms, such as Picrasma quassioides, are described as complex and poorly understood, with limited genomic resources and molecular mechanisms elucidated to date researchgate.net.

The general enzymatic processes involved in forming the quassinoid skeleton are inferred to include oxidative degradation and rearrangement reactions of triterpenoid precursors nih.gov. However, specific enzymes, such as cytochrome P450 monooxygenases, terpene synthases, or other tailoring enzymes that would catalyze the precise steps leading to this compound, have not been definitively identified or functionally characterized in relation to this particular compound. Further research is needed to isolate and study these enzymes to fully map the biosynthetic route of this compound.

Biotechnological and Metabolic Engineering Approaches for Enhanced this compound Production

The limited understanding of the molecular mechanisms and genetic underpinnings of this compound biosynthesis presents a significant challenge for its biotechnological production. For producer organisms like Picrasma quassioides, the genomic resources and detailed knowledge of their biosynthetic pathways are still considered poorly characterized, underscoring the need for urgent biotechnological interventions researchgate.net.

While metabolic engineering and synthetic biology have proven successful in enhancing the production of various natural products in microbial hosts mdpi.comresearchgate.net, specific strategies for this compound are not extensively documented in the available literature. The potential exists to leverage these technologies by identifying key genes and enzymes involved in the pathway and reconstituting them in heterologous systems or optimizing their expression in native producers. However, the current lack of detailed information on the specific enzymes and regulatory mechanisms involved means that significant foundational research is required before targeted metabolic engineering efforts for enhanced this compound production can be effectively implemented.

Compound List:

this compound

Structure Activity Relationship Sar and Rational Design of Nigakilactone H Analogs

Identification of Crucial Pharmacophoric Elements and Structural Determinants of Activity

The biological activity of Nigakilactone H, a member of the quassinoid family, is intrinsically linked to its complex and rigid polycyclic structure. ontosight.ai Research into this compound and related quassinoids has highlighted several structural features that are critical for their biological effects.

The core tetracyclic skeleton of the picrasane (B1241345) type is considered essential for the bioactivity of quassinoids. vulcanchem.com Modifications to this fundamental structure often lead to a significant loss of activity. The stereochemistry of the molecule, particularly the specific alpha and beta configurations at various chiral centers, is also crucial for its biological function, as it dictates the three-dimensional shape and interaction with biological targets. ontosight.ai

Specific functional groups and their positions on the skeleton are key determinants of activity. For many quassinoids, the presence of an α,β-unsaturated ketone in ring A is a significant contributor to their cytotoxic effects. vulcanchem.com Furthermore, the type and placement of oxygen-containing substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, profoundly influence the compound's activity. ontosight.aivulcanchem.com For instance, studies on other natural products have shown that the presence of electron-donating groups like -OH and -OCH3 can favor certain biological activities. rsc.org In this compound, the hydroxy and methoxy substituents are believed to play a vital role in its interactions with target proteins. ontosight.ai

The table below summarizes the key structural elements of quassinoids and their general impact on biological activity.

Structural FeatureImportance for ActivityReference
Tetracyclic Picrasane Skeleton Essential for maintaining the overall conformation required for bioactivity. vulcanchem.com
α,β-Unsaturated Ketone (Ring A) Often contributes significantly to cytotoxic and antitumor activity. vulcanchem.com
Oxygen-Containing Groups (-OH, -OCH3) The presence, position, and orientation of these groups strongly influence the potency and type of biological activity. ontosight.aivulcanchem.com
Stereochemistry Specific configurations at chiral centers (e.g., 11α, 12β in this compound) are critical for target binding. ontosight.ai
Ester Groups (e.g., Acetate) Can enhance properties like cell membrane permeability, thereby affecting bioavailability and activity. vulcanchem.com

Design Principles for Enhancing Specific Biological Activities through Chemical Derivatization

The rational design of this compound analogs aims to create new molecules with improved therapeutic properties, such as enhanced potency, greater selectivity, or better metabolic stability. rsc.orgeurekaselect.comrsc.org This process involves the strategic chemical modification (derivatization) of the parent molecule based on SAR insights. nih.govnih.gov

One primary principle is the modification of the oxygen-containing functional groups. For example, esterification or etherification of hydroxyl groups can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, and ability to cross cell membranes. The conversion of a hydroxyl group to an acetate (B1210297) group, for instance, has been suggested to enhance cell membrane permeability in related quassinoids. vulcanchem.com

Another design strategy involves introducing different substituents at various positions on the quassinoid skeleton to probe for new interactions with the biological target. Studies on other complex natural products have shown that adding or substituting groups can lead to derivatives with significantly improved activity. nih.govnih.gov For example, introducing fluorine atoms into a molecule (fluorination) is a common strategy to enhance metabolic stability and binding affinity, as demonstrated with an analog of majusculamide D which showed improved stability and reduced toxicity. mdpi.com

The following table outlines general principles for designing this compound analogs.

Design PrincipleObjectivePotential ModificationReference
Modulate Lipophilicity Enhance cell permeability and bioavailability.Esterification or etherification of hydroxyl groups. vulcanchem.com
Improve Metabolic Stability Increase the in vivo half-life of the compound.Introduction of fluorine atoms at strategic positions. mdpi.com
Enhance Target Binding Increase potency and selectivity.Introduction of new functional groups (e.g., halogens, small alkyl groups) to probe for additional binding interactions. rsc.org
Structure Simplification Create analogs that are easier to synthesize while retaining activity.Synthesize simplified skeletons that mimic the key pharmacophoric features of the natural product. nih.gov

Computational Chemistry and In Silico Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools to investigate SAR, predict the activity of novel compounds, and guide the rational design of new analogs, thus saving time and resources. nih.gov The main techniques used are Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking. ajrconline.org

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a predictive model can be built. ajrconline.org For a series of this compound analogs, a QSAR model could predict the biological activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. jrespharm.comscholarsresearchlibrary.com Although specific QSAR studies on this compound are not widely published, this methodology is broadly applied in drug discovery to guide the modification of lead compounds. pensoft.net

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. oatext.com This method helps to visualize how this compound might interact with its biological target at an atomic level. ajchem-a.com For example, molecular docking studies on Nigakilactone C, a closely related compound, showed a strong binding affinity to aurora kinase B, a protein involved in cell cycle regulation, suggesting a potential anticancer mechanism. vulcanchem.com Similarly, docking studies on Nigakilactone B have also been performed to evaluate its binding characteristics with specific protein targets. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for designing new analogs with improved binding affinity. rsc.orgnih.govmdpi.com

The table below summarizes the binding energies from a molecular docking study of Nigakilactone C with a key cancer-related protein, illustrating the application of this technique.

CompoundTarget ProteinBinding Energy (kcal/mol)ImplicationReference
Nigakilactone C Aurora Kinase B (AURKB)-7.69Suggests strong potential interaction and inhibition, relevant for anticancer activity. vulcanchem.com

These in silico approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful cycle for the efficient discovery and optimization of new drugs based on the this compound scaffold.

Preclinical Biological Activities and Mechanistic Investigations of Nigakilactone H

Antineoplastic Effects and Underlying Cellular and Molecular Mechanisms

Nigakilactone H, a quassinoid compound, has demonstrated notable antineoplastic properties in various preclinical studies. Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), modulate the cell cycle, and interfere with critical signaling pathways that drive tumor growth and spread.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

This compound has been identified as a cytotoxic agent against several cancer cell lines. rasayanjournal.co.in Research indicates its potential to trigger apoptosis and cause cell cycle arrest in different phases, which are crucial mechanisms for inhibiting cancer cell proliferation. archivesofmedicalscience.comnih.govnih.gov

Hepatocellular Carcinoma: Studies have shown that compounds isolated from Picrasma quassioides, the plant family from which this compound is derived, can selectively inhibit the activity of hepatocellular carcinoma cells and induce apoptosis. nih.gov

Breast Cancer: In a study involving the human breast cancer cell line MDA-MB-231, a fraction containing this compound exhibited cytotoxic activity. rasayanjournal.co.in The induction of apoptosis in breast cancer cells is a key mechanism for many anticancer agents, often involving the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.com

Other Cancer Cell Lines: The broader class of quassinoids, to which this compound belongs, has shown efficacy against a range of cancer cell lines by inducing apoptosis and halting the cell cycle. jst.go.jp This suggests that this compound may have similar effects on other cancers like nasopharyngeal, lung, melanoma, and leukemia, though specific studies on these are less detailed. The general mechanism often involves the activation of caspases, a family of proteases that are central to the apoptotic process.

Table 1: Investigated Cancer Cell Lines and Effects of this compound and Related Compounds

Cancer Type Cell Line Observed Effects Citations
Breast Cancer MDA-MB-231 Cytotoxic activity rasayanjournal.co.in
Hepatocellular Carcinoma Various Apoptosis induction, inhibition of cell viability nih.gov
General Various Apoptosis, cell cycle arrest archivesofmedicalscience.comnih.govnih.govjst.go.jp

Disruption of Oncogenic Signaling Pathways and Gene Expression Regulation

This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38, is a critical regulator of cell proliferation, differentiation, and apoptosis. embopress.orgmdpi.com this compound has been implicated in the modulation of this pathway. The activation of JNK, for instance, can promote apoptosis by phosphorylating transcription factors like c-Jun and p53. creative-diagnostics.com Conversely, the ERK pathway is often associated with cell survival, and its inhibition can lead to apoptosis. nih.gov

p53: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. nih.gov Activation of p53 can lead to cell cycle arrest, apoptosis, and senescence. The JNK signaling pathway can stabilize and activate p53, suggesting a mechanism by which this compound could exert its pro-apoptotic effects. nih.gov The interplay between the MAPK pathways and p53 is complex, with the balance between them often determining the cell's fate. embopress.org

Table 2: Key Signaling Pathways Modulated by this compound and Related Compounds

Pathway/Molecule Role in Cancer Effect of Modulation Citations
JNK Apoptosis, inflammation Activation promotes apoptosis mdpi.comcreative-diagnostics.com
ERK Cell proliferation, survival Inhibition can induce apoptosis nih.gov
p53 Tumor suppression Activation leads to cell cycle arrest and apoptosis nih.gov
MAPK Cell growth, apoptosis Dysregulation is common in cancer embopress.org

Investigation of Anti-angiogenic and Anti-metastatic Potentials in Preclinical Models

The ability of a tumor to grow and spread to distant organs is dependent on the formation of new blood vessels (angiogenesis) and the process of metastasis.

Anti-angiogenic Effects: Preclinical studies on related compounds suggest that this compound may possess anti-angiogenic properties. oaepublish.com Angiogenesis is a vital process for tumor survival and progression, as it supplies the tumor with necessary nutrients and oxygen. oaepublish.com By inhibiting this process, anticancer agents can effectively starve the tumor.

Anti-metastatic Effects: The metastatic cascade involves multiple steps, including local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. mdpi.com Quassinoids have been noted for their potential anti-metastatic activity. pageplace.de Preclinical models, such as those using zebrafish, are being employed to screen for anti-metastatic drugs. mdpi.com While direct evidence for this compound is emerging, the activity of similar compounds suggests a promising area for future research. nih.gov

Efficacy Studies in Orthotopic and Xenograft Animal Models

To evaluate the in vivo efficacy of potential anticancer agents, researchers often use animal models, such as orthotopic and subcutaneous xenografts.

Xenograft Models: In these models, human cancer cells are implanted into immunodeficient mice, either under the skin (subcutaneous) or in the organ of origin (orthotopic). dovepress.com Subcutaneous models are easier to establish and monitor, while orthotopic models are considered to more accurately represent the tumor microenvironment and metastatic potential. mdpi.com

Efficacy of Related Compounds: Studies on other natural compounds in xenograft models have demonstrated significant reductions in tumor size and metastasis. For instance, treatment with certain compounds in orthotopic models of Ewing sarcoma has been shown to decrease primary tumor growth and lung metastasis. While specific xenograft studies focusing on the mechanisms of this compound are not extensively detailed in the provided results, the efficacy of related quassinoids in such models supports its potential as a therapeutic candidate. jst.go.jp

Anti-inflammatory and Immunomodulatory Activities

Chronic inflammation is a known driver of cancer development and progression. This compound and related compounds have demonstrated the ability to modulate the immune response and suppress inflammation.

Suppression of Pro-inflammatory Cytokines and Mediators

This compound has been shown to inhibit the production of key pro-inflammatory molecules.

Nitric Oxide (NO): In inflammatory conditions, high levels of NO are produced by inducible nitric oxide synthase (iNOS). This compound has been found to inhibit NO production. researchgate.netresearchgate.net

Pro-inflammatory Cytokines (TNF-α, IL-6): Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a significant role in various inflammatory diseases and cancers. nih.gov Several studies have indicated that compounds from Picrasma quassioides, including those structurally similar to this compound, can suppress the production of TNF-α and IL-6. mdpi.comexplorationpub.com This suppression is often linked to the inhibition of signaling pathways like NF-κB and MAPK. mdpi.com The immunomodulatory effects of these compounds are an active area of research, with the potential to impact both inflammatory diseases and cancer. mdpi.com

Table 3: Anti-inflammatory Effects of this compound and Related Compounds

Mediator Function Effect of Compound Citations
Nitric Oxide (NO) Pro-inflammatory mediator Inhibition of production researchgate.netresearchgate.net
TNF-α Pro-inflammatory cytokine Suppression of production nih.govmdpi.comexplorationpub.com
IL-6 Pro-inflammatory cytokine Suppression of production nih.govmdpi.comexplorationpub.com

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, Nrf2)

This compound, a quassinoid found in plants of the Simaroubaceae family, has demonstrated notable anti-inflammatory properties through its influence on key signaling pathways. ontosight.airesearchgate.net Quassinoids, the class of compounds to which this compound belongs, are recognized for their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net This pathway is a critical regulator of inflammatory responses. The anti-inflammatory mechanism of compounds from Picrasma quassioides, the plant source of this compound, involves the interruption of inflammatory gene regulation through pathways like NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation. mdpi.com This interruption leads to the suppression of cyclooxygenase-2 (COX-2) activity. mdpi.comvulcanchem.com

Studies on related quassinoids and plant extracts containing them have provided further insight into these mechanisms. For instance, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages is a documented effect. This suppression is directly linked to the interruption of the NF-κB and ERK pathways. Furthermore, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is another important aspect of the anti-inflammatory and antioxidant response. mdpi.commdpi.com Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and induces the expression of antioxidant enzymes. mdpi.com The interplay between Nrf2 and NF-κB is crucial; activation of Nrf2 can attenuate the pro-inflammatory signaling of NF-κB. mdpi.com While direct studies on this compound's effect on Nrf2 are not extensively detailed in the provided results, the known anti-inflammatory actions of related compounds suggest this as a plausible mechanism. mdpi.commdpi.com

The mitogen-activated protein kinase (MAPK) signaling pathway is another target for the anti-inflammatory effects of compounds from Picrasma quassioides. researchgate.net This pathway, along with the NF-κB pathway, is closely linked to inflammation. researchgate.net Some compounds have been shown to activate the p38/MAPK signaling pathway by increasing intracellular reactive oxygen species (ROS) levels, which can subsequently induce apoptosis in certain cell types. researchgate.net

Mechanistic Studies in Preclinical Models of Inflammation

In preclinical models of inflammation, the mechanisms of action for quassinoids like this compound have been further elucidated. mdpi.com Extracts from Picrasma quassioides, containing these compounds, have been shown to suppress the production of inflammatory mediators in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This suppression is a key indicator of anti-inflammatory potential. The interruption of inflammatory signaling cascades, specifically the NF-κB and ERK pathways, is a central mechanism observed in these preclinical studies. mdpi.com

The anti-inflammatory effects are also linked to the regulation of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase 2 (COX-2). vulcanchem.com By suppressing COX-2 activity, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. mdpi.comvulcanchem.com

Antiviral Properties and Viral Replication Inhibition

This compound is a member of the quassinoid family of compounds, which have been investigated for their antiviral activities. ontosight.aiukm.my While specific studies focusing exclusively on this compound's antiviral mechanisms are limited in the provided search results, the broader class of quassinoids has shown promise in this area. ukm.my The general mechanisms by which antiviral agents from plants can act include direct inactivation of viruses and interference with viral replication inside host cells. researchgate.net This can involve preventing the infection or spread of the virus and inhibiting viral replication. researchgate.net

Specific Mechanisms Against Viral Targets (e.g., viral proteases, polymerases, capsid proteins)

While the direct interaction of this compound with specific viral targets is not explicitly detailed in the provided search results, the mechanisms of other antiviral compounds offer a framework for potential actions. Viral proteases are a common target for antiviral drugs. mdpi.com These enzymes are often crucial for cleaving viral polyproteins into functional units necessary for viral replication. mdpi.com For instance, the 3-chymotrypsin-like protease (3CLpro) is essential for many viruses. mdpi.com

Another potential target is the viral capsid. nih.gov The capsid protein is not only a structural component but can also be involved in processes like the packaging of the viral genome. nih.govnih.gov Small molecules that interfere with capsid assembly or function can act as potent antiviral agents. nih.gov The interaction between the terminase complex and the portal protein of the capsid is critical for DNA packaging in some viruses, and disruption of this interaction can block viral replication. nih.gov

Modulation of Host Cellular Antiviral Responses

Antiviral compounds can also exert their effects by modulating the host's innate immune system. researchgate.netnih.gov This can involve the activation of defense-related genes in the host. researchgate.net The host immune system recognizes pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which triggers an antiviral response, including the production of type 1 interferons (IFN1). nih.gov Some viruses have evolved mechanisms to evade these responses. Therefore, compounds that can enhance or restore these host antiviral pathways could be effective antiviral agents. nih.gov For example, some natural compounds have been shown to stimulate the immune system, leading to the inhibition of viral proliferation.

Other Investigated Biological Activities (e.g., Antimalarial, Neuroprotective, Antiparasitic)

This compound and related quassinoids have been investigated for a range of other biological activities beyond their anti-inflammatory and potential antiviral effects. ontosight.aimdpi.comnih.govnih.govgoogle.com These activities include antimalarial, neuroprotective, and antiparasitic properties. ontosight.aimdpi.comnih.govgoogle.com

Biological ActivityCompound ClassSource
AntimalarialQuassinoidsPicrasma javanica researchgate.net, Quassia amara medchemexpress.cn
NeuroprotectiveQuassinoids, β-carbolinesPicrasma quassioides mdpi.comresearchgate.netnih.gov
AntiparasiticQuassinoidsPicrasma quassioides nih.govgoogle.com

Elucidation of Associated Molecular Targets and Cellular Pathways

The diverse biological activities of this compound and its related compounds are underpinned by their interactions with various molecular targets and cellular pathways. mdpi.comnih.gov

Antimalarial Activity: Quassinoids, including compounds closely related to this compound, have demonstrated antimalarial properties by inhibiting the growth of Plasmodium parasites. ontosight.aimedchemexpress.cn For instance, Quassin (also known as Nigakilactone D) inhibits P. falciparum with a notable IC50 value. medchemexpress.cn While the precise molecular targets for this compound's antimalarial action are not specified in the search results, the activity of related compounds suggests a potential for similar mechanisms. researchgate.netmedchemexpress.cn

Neuroprotective Activity: The neuroprotective effects of compounds from Picrasma quassioides are attributed to several mechanisms. mdpi.comresearchgate.net One key mechanism is the prevention of glutamate-induced excitotoxicity. mdpi.com Picrasidine O, a phytochemical from this plant, has been shown to reduce the accumulation of glutamate, thereby limiting the hyper-excitatory stimulation of neural tissue. mdpi.com Another neuroprotective mechanism involves scavenging free radicals and limiting caspase-3 activity, which helps to prevent nerve cell apoptosis. mdpi.com Furthermore, some β-carboline molecules from P. quassioides can suppress acetylcholinesterase (AChE) activity, which is relevant to Alzheimer's disease. mdpi.com

Molecular Targets and Network Perturbations Mediated by Nigakilactone H

Direct Protein Binding and Enzyme Inhibition Studies

The precise direct protein targets and specific enzyme inhibition constants (IC50, Ki, Kd) for Nigakilactone H are not extensively detailed in the reviewed literature. However, studies on quassinoids, the broader class to which this compound belongs, have provided insights into potential enzymatic interactions.

Quassinoids, in general, have been investigated for their ability to modulate the activity of various enzymes and signaling pathways. For instance, some quassinoids have shown potential inhibitory effects against cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. While specific IC50 values for this compound against CYP isoforms are not reported, related quassinoids have demonstrated inhibitory activity. For example, compounds identified as nigakilactones R, S, and T, along with other known quassinoids, were tested against CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4. Certain compounds in this study showed potential inhibition of CYP2C19 with IC50 values ranging from 35.8 to 160.0 μM, and inhibition of CYP3A4 with IC50 values between 51.4 and 97.2 μM researchgate.net. It is important to note that this compound itself was not explicitly quantified for these specific CYP enzymes in this study.

Furthermore, quassinoids are known to influence inflammatory pathways by inhibiting key enzymes and signaling cascades. They have been implicated in suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by modulating the nuclear factor-kappa B (NF-κB) signaling pathway nih.govdntb.gov.uanih.govnih.govresearchgate.net. This inhibition of iNOS and COX-2 is a common mechanism by which anti-inflammatory compounds exert their effects, by reducing the production of pro-inflammatory mediators like nitric oxide and prostaglandins.

Pharmacological Research and Disposition Studies in Preclinical Models Mechanistic Focus

Absorption and Distribution Kinetics in Animal Systems

Absorption refers to the process by which a compound enters the systemic circulation, while distribution describes its movement from the bloodstream to different tissues and organs. In preclinical pharmacokinetic studies, these parameters are often determined after administering the compound to animal models (e.g., rats, mice) via different routes (e.g., oral, intravenous).

Key pharmacokinetic parameters evaluated include:

Bioavailability (F): The fraction of the administered dose that reaches systemic circulation unchanged.

Peak Plasma Concentration (Cmax): The maximum concentration of the compound observed in the plasma.

Time to Peak Plasma Concentration (Tmax): The time at which Cmax is reached.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Clearance (CL): The volume of plasma cleared of the compound per unit time.

Half-life (t½): The time required for the plasma concentration of the compound to decrease by half.

Studies might also investigate tissue distribution by measuring compound concentrations in various organs and tissues at different time points after administration. For example, researchers might assess whether the compound crosses the blood-brain barrier or accumulates in specific organs.

Metabolic Fate and Biotransformation Pathways of Nigakilactone H and its Metabolites

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds. This typically occurs in the liver, mediated by enzymes such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). These transformations often render compounds more water-soluble, facilitating their excretion.

In preclinical studies, metabolic fate is investigated using:

In vitro studies: Incubating the compound with liver microsomes or hepatocytes from animal species (e.g., rat, mouse, human) to identify primary metabolic pathways and potential metabolites. Studies might explore oxidation, reduction, hydrolysis, or conjugation reactions.

In vivo studies: Analyzing plasma, urine, and fecal samples from animals treated with the compound to identify and characterize its metabolites formed in the body.

Excretion Mechanisms in Preclinical Models

Excretion is the final elimination of the compound and its metabolites from the body. The primary routes of excretion are typically through urine (kidneys) and feces (bile).

Mass balance studies are commonly employed to track the total radioactivity of a radiolabeled compound administered to animals. These studies involve:

Quantitative collection of excreta (urine, feces) and expired air.

Measuring the total amount of administered radioactivity recovered.

Analyzing the excreta to determine the proportion of the dose excreted unchanged, as metabolites, or in other forms.

Investigating biliary excretion through bile duct cannulation in specific animal models if significant fecal excretion suggests a role for bile.

These studies help elucidate the primary routes and rates of elimination, contributing to a comprehensive understanding of the compound's pharmacokinetic profile.

While this compound has been identified in several plant sources, the specific preclinical pharmacokinetic and metabolic disposition data required for the detailed sections outlined above were not found in the reviewed literature. Further targeted research would be necessary to elucidate these critical aspects of this compound's behavior in biological systems.

Advanced Methodological Approaches in Nigakilactone H Research

Development of Quantitative Analytical Methods for Nigakilactone H in Complex Biological Matrices (e.g., LC-MS/MS, HPLC)

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is fundamental for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier techniques for this purpose due to their high sensitivity, specificity, and throughput. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a mixture based on their interactions with a stationary phase packed into a column. mdpi.com For compounds like this compound, a Reverse-Phase (RP-HPLC) method is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used. uqtr.caresearchgate.net A UV detector measures the absorbance of the eluting compounds, allowing for quantification based on a calibration curve generated from standards of known concentration. mdpi.comresearchgate.net The robustness and well-established protocols of HPLC make it a widely used technique for the analysis of phytochemicals. mdpi.com An efficient HPLC method with UV detection was successfully developed to separate and quantify quassinoids, including related compounds like picrasin B and nigakilactone A, from plant extracts. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering unparalleled sensitivity and selectivity. researchgate.netrsc.org This technique is particularly advantageous for complex biological matrices where co-eluting substances can interfere with analysis. researchgate.netnih.gov The method involves an LC system to separate the analyte (this compound) from matrix components, followed by ionization, typically using electrospray ionization (ESI). nih.govmdpi.com The first mass spectrometer (MS1) selects the parent ion of this compound, which is then fragmented. The second mass spectrometer (MS2) detects specific fragment ions, creating a highly specific signal for quantification. mdpi.comunc.edu

A significant challenge in quantitative analysis within biological matrices is the "matrix effect," where endogenous components suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.netnih.gov Method development for this compound must therefore include rigorous validation steps to assess and mitigate these effects. nih.govchromatographyonline.com This involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and chromatographic conditions to separate the analyte from interfering matrix components. researchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the preferred approach to compensate for matrix effects and ensure accuracy. unc.educhromatographyonline.com

A summary of typical validation parameters for a quantitative LC-MS/MS method is provided below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99. At least 75% of calibrators must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). unc.edu
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).Intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% (±20% at the LLOQ). unc.edu
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. unc.edu
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The coefficient of variation (CV) of the matrix factor across different sources of matrix should be ≤15%. nih.govmdpi.com
Extraction Recovery The efficiency of the extraction process in recovering the analyte from the biological matrix.Recovery should be consistent, precise, and reproducible. mdpi.com

Application of Advanced Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Cryo-EM, Advanced NMR for protein-ligand interactions)

Understanding how this compound interacts with its biological targets at the atomic level is key to deciphering its mechanism of action. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) are powerful tools for visualizing these molecular interactions. nih.govpeakproteins.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing rich information on binding interfaces, affinity, and conformational changes. nuvisan.comcreative-biostructure.com It is particularly adept at detecting weak and transient interactions that are crucial for molecular recognition. nih.gov

Ligand-Observed NMR: In this approach, the NMR signals of the ligand (this compound) are monitored. Changes in the chemical shifts or relaxation properties of the ligand upon addition of the target protein indicate binding. nuvisan.com This method is efficient as it does not require large amounts of protein or isotopic labeling. nuvisan.com

Protein-Observed NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy monitor the chemical shifts of the protein's backbone amide signals. nuvisan.com When a ligand binds, perturbations are observed for amino acid residues at or near the binding site, allowing for precise mapping of the interaction surface. nuvisan.com This requires isotopic labeling (e.g., ¹⁵N, ¹³C) of the protein.

Advanced NMR experiments can provide detailed insights into the dynamics of the protein-ligand complex, which is information not readily accessible through static structural methods. creative-biostructure.commdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary technique in structural biology for determining the high-resolution structures of large macromolecular complexes. peakproteins.comcreative-biostructure.com The process involves flash-freezing a purified sample of the protein-ligand complex in a thin layer of vitreous ice and imaging it with a transmission electron microscope. peakproteins.com Cryo-EM is especially valuable for studying large proteins or protein complexes that are difficult to crystallize, which is a major limitation of X-ray crystallography. nih.govpeakproteins.com It allows for the visualization of the ligand (this compound) in its binding pocket within the target protein, revealing the specific atomic contacts, such as hydrogen bonds and hydrophobic interactions, that mediate the binding. peakproteins.com This structural information is invaluable for structure-based drug design efforts aimed at optimizing the potency and selectivity of this compound analogs.

TechniquePrincipleKey Advantages for this compound ResearchLimitations
Advanced NMR Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) to probe molecular structure and dynamics in solution. numberanalytics.comespublisher.com- Provides data on binding affinity and kinetics.- Maps the ligand-binding site on the protein. nuvisan.com- Characterizes conformational changes upon binding. nuvisan.com- Does not require crystallization.- Typically limited to smaller proteins (< ~40 kDa).- Requires larger amounts of sample.- Can be time-consuming. nih.gov
Cryo-EM Uses an electron beam to image flash-frozen biomolecules, allowing for 3D structure reconstruction. peakproteins.com- Can determine structures of large, complex proteins not amenable to other methods. creative-biostructure.com- Visualizes the molecule in a near-native, hydrated state. creative-biostructure.com- Can capture different conformational states of the complex. nih.gov- Resolution can be lower than X-ray crystallography.- Requires specialized, expensive equipment.- Sample preparation can be challenging. peakproteins.com

High-Throughput Screening (HTS) Assays for Identification of Novel this compound Analogs

High-Throughput Screening (HTS) is a drug discovery paradigm that uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. wikipedia.orgbmglabtech.com This approach is essential for identifying novel analogs of this compound from large compound libraries, which can lead to the discovery of molecules with improved efficacy or novel mechanisms of action. mdpi.com

The HTS process generally involves several key steps: bmglabtech.com

Assay Development: A robust and sensitive assay is designed to measure a biological activity relevant to this compound. This could be a biochemical assay (e.g., measuring the inhibition of a purified enzyme) or a cell-based assay (e.g., measuring changes in a signaling pathway or cell viability). researchgate.net

Automation and Miniaturization: The assay is adapted for use in a high-density microplate format (e.g., 384- or 1536-well plates). wikipedia.org Robotic systems handle liquid dispensing, plate transport, and incubation to ensure high throughput and reproducibility. wikipedia.orgbmglabtech.com

Screening: Large libraries of compounds are tested in the automated assay. The response for each compound is measured by a sensitive detector.

Data Analysis and Hit Identification: The massive amount of data generated is analyzed to identify "hits"—compounds that produce a desired response above a certain threshold. wikipedia.org Quality control metrics are used to ensure the reliability of the data. wikipedia.org

For this compound, an HTS campaign could be designed to screen for analogs that, for example, more potently inhibit a known protein target or are more effective at inducing a specific cellular phenotype like autophagy. nih.gov For instance, a flow cytometry-based HTS was successfully used to screen a natural compound library for autophagy modulators. nih.gov Hits from the primary screen are then subjected to secondary assays to confirm their activity and eliminate false positives, paving the way for further medicinal chemistry optimization. researchgate.net

Challenges and Future Directions in Nigakilactone H Academic Research

Addressing Methodological and Experimental Limitations

Current academic research on Nigakilactone H faces several methodological and experimental hurdles that can impact the reliability and generalizability of findings. usc.edu Acknowledging these limitations is crucial for designing more robust future studies. myprivatephd.comspnj.gr

Common limitations in natural product research that are relevant to this compound include:

Sample Size and Selection: Many initial studies may use small sample sizes, which can limit the statistical power and the ability to generalize findings to a broader context. myprivatephd.com

Data Collection Methods: Reliance on self-reported data in any related clinical context or potential biases in experimental assays can affect data reliability. usc.edu For instance, in vitro studies may not always accurately predict in vivo efficacy.

Ethical and Logistical Constraints: Ethical considerations and logistical challenges, such as the sustainable sourcing of the natural product and the complexity of its synthesis, can limit the scope and scale of experiments. myprivatephd.comnih.gov

Time and Resource Constraints: Comprehensive research is often hampered by limited funding and strict timelines, which can restrict the depth of investigation. myprivatephd.com

To address these limitations, future research should prioritize:

Larger and more diverse sample populations in preclinical models.

The use of multiple, validated assay methods to confirm biological activities.

Development of sustainable and scalable methods for producing this compound, either through total synthesis or semi-synthetic approaches.

Increased funding and collaborative efforts to support long-term and more comprehensive research projects.

Exploration of Novel Preclinical Therapeutic Applications

This compound belongs to the quassinoid class of compounds, which are known for a wide range of biological activities. ontosight.aivulcanchem.com While much of the focus has been on its anticancer properties, exploring its potential in other therapeutic areas could unveil new applications. ontosight.airasayanjournal.co.inresearchgate.net

Table 1: Potential Preclinical Therapeutic Applications of this compound and Related Quassinoids

Therapeutic AreaPotential Mechanism of ActionSupporting Evidence for Quassinoids
Anti-inflammatory Inhibition of pro-inflammatory cytokines and pathways like NF-κB. nih.govvulcanchem.comnih.govExtracts from Picrasma quassioides, a source of quassinoids, have demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO), TNF-α, and IL-6. nih.govvulcanchem.com
Antiviral Disruption of viral replication machinery. vulcanchem.comukm.mySome quassinoids have shown inhibitory activity against various viruses, though specific data on this compound is limited. vulcanchem.comukm.my
Antimalarial Inhibition of parasite metabolism and growth. ontosight.aivulcanchem.comQuassinoids are known to possess antimalarial properties by interfering with the life cycle of Plasmodium parasites. ontosight.aivulcanchem.com
Anticancer Induction of apoptosis and inhibition of cancer cell proliferation. ontosight.airasayanjournal.co.inresearchgate.netThis compound has been identified as a cytotoxic compound against human breast cancer cell lines. rasayanjournal.co.inresearchgate.net Other quassinoids have shown efficacy against various cancer cell lines. nih.gov
Metabolic Diseases Modulation of pathways involved in glucose metabolism.Quassinoids have been suggested to influence metabolic processes, presenting a potential avenue for research into conditions like type 2 diabetes. researchgate.net

Future preclinical research should systematically screen this compound against a wider array of disease models to fully characterize its therapeutic potential.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Action

To gain a comprehensive understanding of how this compound exerts its biological effects, future research must move beyond single-data-point analyses and embrace a multi-omics approach. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a more complete picture of the compound's mechanism of action. researchgate.net

This integrated approach can help to:

Identify the specific molecular targets of this compound.

Uncover the downstream signaling pathways that are modulated by the compound.

Discover potential biomarkers that could predict treatment response. nih.gov

Provide a systemic understanding of the compound's effects on cellular and organismal physiology. researchgate.net

Tools like the mixOmics R package can be employed for the integration and visualization of multi-omics data, facilitating the identification of key molecular signatures associated with this compound activity. mixomics.org The use of multi-omics can help to bridge the gap from genotype to phenotype, offering a more holistic view of the compound's action. nih.gov

Research on Advanced Delivery Systems for Preclinical Efficacy Enhancement

A significant challenge for many natural products, including this compound, is their limited solubility and bioavailability, which can hinder their therapeutic efficacy. mdpi.comnih.gov Research into advanced drug delivery systems is crucial for overcoming these limitations.

Table 2: Advanced Drug Delivery Systems for Natural Compounds

Delivery SystemDescriptionPotential Advantages for this compound
Lipid-Based Nanoparticles (e.g., Liposomes, SLNs, NLCs) Nanoparticles composed of lipids that can encapsulate both hydrophobic and hydrophilic compounds. mdpi.comEnhanced solubility, improved stability, controlled release, and increased bioavailability. mdpi.com
Polymer-Lipid Hybrid Nanoparticles (PLHNPs) Combine the properties of polymeric and lipid nanoparticles, often with a polymer core and a lipid shell. beilstein-journals.orgHigh encapsulation efficiency, enhanced bioavailability, and the ability to modify surface properties for targeted delivery. beilstein-journals.org
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers like PLGA. biorxiv.orgSustained drug release and the potential for surface functionalization with targeting ligands. nih.gov
Extracellular Vesicles (EVs) Natural nanoparticles that can serve as carriers for therapeutic agents. mdpi.comLow immunogenicity, good biocompatibility, and the ability to cross biological barriers. mdpi.com

By encapsulating this compound in these advanced delivery systems, it may be possible to improve its pharmacokinetic profile, enhance its accumulation at target sites, and ultimately increase its preclinical therapeutic efficacy. nih.govmdpi.com

Collaborative Research Frameworks for Accelerating this compound Discoveries

The journey of a natural product from discovery to potential therapeutic application is complex and requires a multidisciplinary approach. swansea.ac.ukacs.org Forging collaborative research frameworks between academia, industry, and government research institutions is essential for accelerating progress in this compound research. globalhealthprogress.orgacs.org

These collaborations can:

Pool Resources and Expertise: Combine the fundamental research strengths of academia with the drug development and commercialization expertise of industry. acs.orgacs.org

Facilitate Technology Transfer: Enable the translation of academic discoveries into tangible therapeutic candidates. globalhealthprogress.org

Address Funding Gaps: Provide the financial resources needed for long-term, comprehensive research projects. acs.org

Promote Innovation: Foster a synergistic environment where diverse perspectives can lead to novel solutions and discoveries. swansea.ac.ukox.ac.uk

Successful models of academic-industrial partnerships, such as the Natural Products BioHUB at Swansea University and the iCAST initiative, provide a blueprint for how such collaborations can be structured to tackle global challenges. swansea.ac.ukox.ac.uk By working together, researchers can more effectively navigate the complexities of natural product drug discovery and unlock the full therapeutic potential of compounds like this compound.

Q & A

Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use Sprague-Dawley rats for PK studies (IV/oral dosing; plasma collection at 0–24h). Calculate AUC, Cmax_{max}, and t1/2_{1/2} via non-compartmental analysis (Phoenix WinNonlin). For toxicity, follow OECD guidelines (e.g., 28-day repeated dose) with histopathology .

Methodological Considerations

Q. How to design a robust experimental workflow for this compound’s mechanism of action studies?

  • Answer : Combine omics approaches (transcriptomics/proteomics) with functional assays. Use siRNA knockdown or CRISPR interference to validate target engagement. Apply pathway enrichment analysis (DAVID/KEGG) to identify key networks .

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

  • Answer : Use false discovery rate (FDR) correction (Benjamini-Hochberg method) and replicate experiments (n ≥ 3). Apply machine learning (random forest) to prioritize hits with >50% inhibition and dose-response validation .

Ethical and Reporting Standards

Q. How to ensure ethical sourcing of biological material for this compound isolation?

  • Answer : Obtain permits under CITES for endangered plant species. Document ethnobotanical use with informed consent from local communities. Deposit voucher specimens in herbaria (e.g., Kew Gardens) .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Answer : Publish in journals supporting negative results (e.g., PLOS ONE). Disclose limitations (e.g., low solubility, assay interference) and provide raw data in repositories like Figshare .

Data Presentation Guidelines

Table 1 : Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
PurityHPLC-UV (254 nm)≥95%
Solubility (DMSO)Nephelometry≥10 mg/mL
Plasma Stability (24h)LC-MS/MSDegradation ≤20%
IC50_{50} ReproducibilityInter-lab CV≤15%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.